molecular formula C10H12Cl2N2O B2747996 1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea CAS No. 1995005-15-6

1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea

Cat. No.: B2747996
CAS No.: 1995005-15-6
M. Wt: 247.12
InChI Key: HRVHKEKTLNYQNT-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea (CAS: 1995005-15-6) is a substituted urea derivative characterized by a phenyl ring substituted with two chlorine atoms at the 3- and 5-positions, a methyl group at the 4-position, and a dimethylurea functional group. This compound is utilized in research and industrial applications, though its specific biological or herbicidal activity is less documented compared to structurally related herbicides like Diuron (1-(3,4-dichlorophenyl)-3,3-dimethylurea) . Its synthesis and applications are referenced in reagent catalogs, indicating its availability for specialized chemical studies .

Properties

IUPAC Name

3-(3,5-dichloro-4-methylphenyl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-6-8(11)4-7(5-9(6)12)13-10(15)14(2)3/h4-5H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVHKEKTLNYQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)NC(=O)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1995005-15-6
Record name 1-(3,5-dichloro-4-methylphenyl)-3,3-dimethylurea
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea typically involves the reaction of 3,5-dichloro-4-methylphenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; basic conditions.

Major Products:

    Oxidation: Urea derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives.

    Substitution: Substituted urea compounds with different functional groups replacing the chloro substituents.

Scientific Research Applications

1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling various pests and weeds.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, in its role as a pesticide, the compound disrupts the normal functioning of enzymes in pests, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Structural Analogues in Substituted Urea Herbicides

The compound belongs to the arylurea herbicide family, sharing a common dimethylurea backbone. Key structural analogs include:

Compound Name Substituents on Phenyl Ring Key Functional Groups Notable Properties/Applications
1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea 3,5-dichloro, 4-methyl Dimethylurea Research reagent; limited field data
Diuron (1-(3,4-dichlorophenyl)-3,3-dimethylurea) 3,4-dichloro Dimethylurea Broad-spectrum herbicide; inhibits photosynthesis
1-(3-Chloro-4-ethoxyphenyl)-3,3-dimethylurea 3-chloro, 4-ethoxy Dimethylurea Patent-pending herbicidal activity
3-(3,4-Dichlorophenyl)-1,1-dimethylurea 3,4-dichloro Dimethylurea Commercial availability (Spectrum Chemical)

Key Structural Differences :

  • Substituent Positions : The 3,5-dichloro-4-methyl substitution in the target compound contrasts with the 3,4-dichloro pattern in Diuron. This difference likely alters electronic properties and binding affinity to biological targets .
  • Functional Group Modifications : The 4-ethoxy group in 1-(3-chloro-4-ethoxyphenyl)-3,3-dimethylurea introduces steric and polarity variations compared to the methyl group in the target compound .
Solubility and Stability :
  • Diuron exhibits moderate water solubility (42 mg/L at 25°C) and persistence in soil (half-life >100 days) due to its 3,4-dichloro configuration .
Metabolic Pathways :
  • Diuron undergoes metabolic degradation in mammals to 3,4-dichloroaniline and urea derivatives, with toxicity linked to dichloroaniline formation .
  • The 3,5-dichloro-4-methyl substitution in the target compound could alter metabolic cleavage patterns, possibly reducing dichloroaniline release due to steric hindrance from the methyl group.
Herbicidal Efficacy :
  • Diuron acts as a photosystem II inhibitor, with efficacy dependent on chlorine substitution at 3,4-positions .
  • Substitution at 3,5-positions (as in the target compound) may disrupt binding to the D1 protein in chloroplasts, reducing herbicidal potency.

Commercial and Research Relevance

  • Diuron : Widely used in agriculture; extensive toxicological data available .
  • Patent Derivatives : BASF’s 1-(3-chloro-4-ethoxyphenyl)-3,3-dimethylurea highlights industry efforts to modify substitution patterns for improved selectivity .

Biological Activity

1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea is a compound that has garnered attention for its various biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a dichlorinated phenyl group and a dimethylurea moiety. This structural configuration contributes to its biological activity and potential applications in agriculture and medicine.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing potential as an antibacterial agent.

Fungal Inhibition
The compound also demonstrates antifungal properties, making it a candidate for agricultural applications aimed at controlling fungal pathogens. Its mechanism involves disrupting cellular processes in fungi, leading to cell death.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. For instance:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways of target organisms. This inhibition disrupts normal physiological functions, leading to the organism's death.
  • Cell Membrane Disruption : It may also affect the integrity of microbial cell membranes, contributing to its antimicrobial effects.

Study on Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various compounds, this compound was tested against multiple strains of bacteria. The results indicated that it had a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli, showcasing its potential as an effective antibacterial agent .

Fungal Activity Assessment

Another investigation focused on the antifungal properties of the compound against pathogenic fungi. The study reported that it effectively inhibited fungal growth at concentrations as low as 50 µg/mL, demonstrating its potential utility in agricultural pest management.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameAntimicrobial ActivityFungal ActivityApplications
This compoundYesYesAgriculture, Pharmaceuticals
3,5-Dichloro-4-methylphenyl isocyanateModerateNoIntermediate in synthesis
N,N-DimethylureaLimitedNoSolvent in chemical reactions

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